

The Pharmacokinetics of Sphinx31: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinx31 is a potent and highly selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1][2] By modulating the phosphorylation of splicing factors, particularly SRSF1, **Sphinx31** can alter the splicing of vascular endothelial growth factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[1][3] [4] This mechanism of action has positioned **Sphinx31** as a promising therapeutic candidate for neovascular eye diseases and other conditions driven by pathological angiogenesis.[1][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for **Sphinx31**, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

Sphinx31 is an ATP-competitive, type 1 kinase inhibitor.[5] It exhibits high potency for SRPK1 with an IC50 of 5.9 nM.[1][5] Its selectivity for SRPK1 is significant, being 50-fold greater than for SRPK2 and 100-fold greater than for CLK1.[5] The primary downstream effect of SRPK1 inhibition by **Sphinx31** is the reduced phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][3][5] This modulation of SRSF1 activity alters the alternative splicing of VEGF-A pre-mRNA, leading to a decrease in the pro-angiogenic VEGF-A165a isoform and an increase in the anti-angiogenic VEGF-A165b isoform.[1][4] This shift in VEGF-A isoforms underlies the anti-angiogenic effects of **Sphinx31** observed in various preclinical models.[3]



Signaling Pathway



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Caption: Mechanism of action of **Sphinx31** in modulating angiogenesis.

Pharmacokinetic Properties

The pharmacokinetic profile of **Sphinx31** has been investigated through in vitro and in vivo studies.

In Vitro Pharmacokinetics

Parameter	Value	Species	System	Reference
IC50 (SRPK1)	5.9 nM	-	Kinase Assay	[1][5]
EC50 (SRSF1 Phosphorylation)	~360 nM	Human	PC3 Prostate Cancer Cells	[3]
Metabolic Stability (T1/2)	95.79 min	Mouse	Liver Microsomes	[3][5]
Cytotoxicity (EC50)	> 100 μM	-	Cell-based assays	[3]

In Vivo Pharmacokinetics & Efficacy



Study Type	Dosing	Species	Model	Key Findings	Reference
Ocular Penetration	0.05 μg topical eye drop	Mouse	-	Sphinx31 penetrates into the eye.	[3]
Choroidal Neovasculari zation	2 μg/mL topical eye drop	Mouse	Laser- induced CNV	Dose- dependent inhibition of CNV; inhibited blood vessel growth and macrophage infiltration.	[3][5]
Peripheral Vascular Disease	0.8 mg/kg i.p. bi-weekly	Mouse	Hindlimb Ischemia	Reversed impaired collateral revascularizat ion.	[6]
Leukemia Model	i.p. administratio n	Mouse	MLL- rearranged AML	Prolonged survival of immunocomp romised mice.	[5]

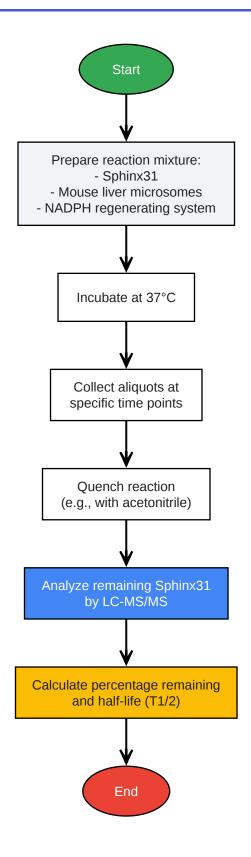
Experimental Protocols

Detailed methodologies for the key pharmacokinetic and pharmacodynamic experiments are outlined below.

Metabolic Stability in Mouse Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.





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Caption: Workflow for metabolic stability assay in liver microsomes.



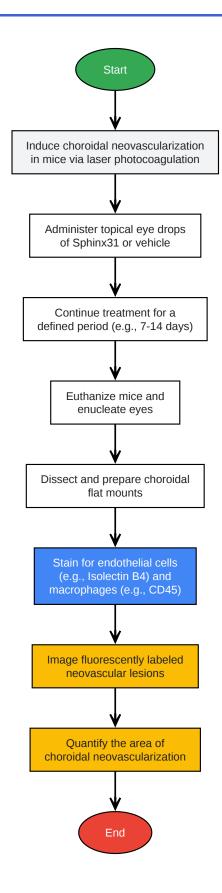
Protocol:

- Reaction Mixture Preparation: Sphinx31 is incubated with mouse liver microsomes in a
 phosphate buffer. The reaction is initiated by adding an NADPH regenerating system (e.g.,
 NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Incubation: The reaction mixture is incubated at 37°C.
- Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
- Analysis: The concentration of the remaining Sphinx31 in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: The percentage of **Sphinx31** remaining at each time point is plotted against time. The half-life (T1/2) is then calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot.

In Vivo Choroidal Neovascularization (CNV) Model

This model is used to assess the efficacy of anti-angiogenic compounds in the eye.





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Caption: Experimental workflow for the in vivo CNV model.



Protocol:

- CNV Induction: Anesthesia is administered to mice, and laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing a neovascular response.
- Treatment: Following laser injury, mice are treated with topical eye drops containing
 Sphinx31 at various concentrations or a vehicle control. Treatment is typically administered daily or twice daily.
- Study Duration: The treatment continues for a specified period, allowing for the development of CNV in the control group.
- Tissue Collection: At the end of the study, mice are euthanized, and their eyes are enucleated.
- Choroidal Flat Mount Preparation: The choroid is dissected from the rest of the eye and prepared as a flat mount for imaging.
- Immunofluorescence Staining: The choroidal flat mounts are stained with fluorescently labeled antibodies or lectins to visualize blood vessels (e.g., isolectin B4 for endothelial cells) and infiltrating immune cells (e.g., anti-CD45 for macrophages).[3]
- Imaging and Quantification: The stained flat mounts are imaged using fluorescence microscopy, and the area of neovascularization is quantified using image analysis software.

Safety and Toxicology

Preliminary safety assessments of **Sphinx31** have been conducted.

- Genotoxicity: Ames tests indicated that neither Sphinx31 nor its breakdown products are genotoxic.[3]
- Ocular Toxicity: Administration of Sphinx31 as an eye drop in mice showed no alteration in electroretinogram signals, suggesting a lack of retinal toxicity.[3]
- hERG Inhibition: In contrast to some other kinase inhibitors, Sphinx31 did not inhibit the human ether-a-go-go-related gene (hERG) potassium channel.[3]



 Cytotoxicity: Cell-based assays showed an EC50 for cytotoxicity of greater than 100 μM, with less than 5% toxicity observed at this concentration.[3]

Conclusion

Sphinx31 is a potent and selective SRPK1 inhibitor with a well-defined mechanism of action that leads to anti-angiogenic effects. Its pharmacokinetic profile, characterized by moderate metabolic stability and rapid clearance, along with a favorable preliminary safety profile, supports its further development as a therapeutic agent, particularly for topical administration in neovascular eye diseases. The in vivo data demonstrates its ability to penetrate ocular tissues and exert a significant therapeutic effect in a relevant disease model. Further studies are warranted to fully elucidate its clinical potential.

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